1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane
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Overview
Description
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane is a chemical compound that features a diazepane ring substituted with a trifluoromethoxybenzenesulfonyl group
Preparation Methods
The synthesis of 1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, which is a key intermediate.
Reaction Conditions: The sulfonyl chloride is then reacted with 1-methyl-1,4-diazepane under controlled conditions to form the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane undergoes various chemical reactions:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The products of these reactions vary but often include derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of trifluoromethoxy groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Methyl-4-[4-(trifluoromethoxy)benzenesulfonyl]-1,4-diazepane can be compared with other similar compounds:
Properties
Molecular Formula |
C13H17F3N2O3S |
---|---|
Molecular Weight |
338.35 g/mol |
IUPAC Name |
1-methyl-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane |
InChI |
InChI=1S/C13H17F3N2O3S/c1-17-7-2-8-18(10-9-17)22(19,20)12-5-3-11(4-6-12)21-13(14,15)16/h3-6H,2,7-10H2,1H3 |
InChI Key |
ZDVZXQZMAMTUEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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